molecular formula C18H16N2O3S B2623882 Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 912767-29-4

Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No. B2623882
CAS RN: 912767-29-4
M. Wt: 340.4
InChI Key: XERFRINJPFIXRB-UHFFFAOYSA-N
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Description

Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBCB-Me and is a member of the benzothiazole family of compounds.

Advantages and Limitations for Lab Experiments

The advantages of using DMBCB-Me in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using DMBCB-Me include its relatively high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are several future directions for the research and development of DMBCB-Me. One potential direction is the further investigation of its use as a fluorescent probe for the detection of metal ions. Another potential direction is the development of new derivatives of DMBCB-Me with improved properties for use as photosensitizers or enzyme inhibitors. Additionally, more research is needed to determine the potential applications of DMBCB-Me in other fields, such as materials science or environmental monitoring.

Synthesis Methods

DMBCB-Me can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with 2-mercaptobenzothiazole in the presence of an activating agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with methyl chloroformate to yield the final product, DMBCB-Me. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

DMBCB-Me has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. DMBCB-Me has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, DMBCB-Me has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)19-18(24-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERFRINJPFIXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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